molecular formula C16H14BrN3O2 B12045435 5-(4-(3-Bromo-4-methylphenyl)-2-methoxypyrimidin-5-yl)-3-methylisoxazole

5-(4-(3-Bromo-4-methylphenyl)-2-methoxypyrimidin-5-yl)-3-methylisoxazole

Cat. No.: B12045435
M. Wt: 360.20 g/mol
InChI Key: FTOXOMQNYHFEDL-UHFFFAOYSA-N
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Description

5-(4-(3-Bromo-4-methylphenyl)-2-methoxypyrimidin-5-yl)-3-methylisoxazole is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of multiple functional groups, including a brominated phenyl ring, a methoxypyrimidine ring, and a methylisoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(3-Bromo-4-methylphenyl)-2-methoxypyrimidin-5-yl)-3-methylisoxazole typically involves multi-step organic reactions. One common method includes the following steps:

    Methoxylation: The methoxypyrimidine ring is synthesized by reacting the brominated phenyl compound with methoxyamine hydrochloride in the presence of a base such as sodium hydroxide.

    Cyclization: The final step involves the cyclization of the intermediate product to form the isoxazole ring. This can be achieved using a cyclization agent like phosphorus oxychloride (POCl3) under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(4-(3-Bromo-4-methylphenyl)-2-methoxypyrimidin-5-yl)-3-methylisoxazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced using common reagents like potassium permanganate (KMnO4) or sodium borohydride (NaBH4), respectively.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents like ethanol or acetonitrile, and catalysts like palladium on carbon (Pd/C).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

    Substitution: Formation of substituted phenyl derivatives.

    Oxidation: Formation of oxidized products like carboxylic acids or ketones.

    Reduction: Formation of reduced products like alcohols or amines.

Scientific Research Applications

5-(4-(3-Bromo-4-methylphenyl)-2-methoxypyrimidin-5-yl)-3-methylisoxazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 5-(4-(3-Bromo-4-methylphenyl)-2-methoxypyrimidin-5-yl)-3-methylisoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-methylphenyl derivatives: Compounds with similar brominated phenyl rings.

    Methoxypyrimidine derivatives: Compounds with similar methoxypyrimidine rings.

    Isoxazole derivatives: Compounds with similar isoxazole rings.

Uniqueness

5-(4-(3-Bromo-4-methylphenyl)-2-methoxypyrimidin-5-yl)-3-methylisoxazole is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C16H14BrN3O2

Molecular Weight

360.20 g/mol

IUPAC Name

5-[4-(3-bromo-4-methylphenyl)-2-methoxypyrimidin-5-yl]-3-methyl-1,2-oxazole

InChI

InChI=1S/C16H14BrN3O2/c1-9-4-5-11(7-13(9)17)15-12(8-18-16(19-15)21-3)14-6-10(2)20-22-14/h4-8H,1-3H3

InChI Key

FTOXOMQNYHFEDL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC(=NC=C2C3=CC(=NO3)C)OC)Br

Origin of Product

United States

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